molecular formula C17H18F3N5O B2464216 5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 324009-10-1

5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2464216
CAS No.: 324009-10-1
M. Wt: 365.36
InChI Key: XWPUVAJJCDJDDX-UHFFFAOYSA-N
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Description

5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS number 324009-10-1 . It is a qualified product offered by several chemical companies .


Synthesis Analysis

The synthesis of piperazine derivatives, a key component of the compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, has been characterized using spectroscopic techniques like XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed in the DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set and compared with the experimental results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives have been explored. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Scientific Research Applications

Corrosion Inhibition

One application of pyrazole derivatives, which include compounds similar to 5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, is in corrosion inhibition. For instance, specific pyranopyrazole derivatives have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions. These compounds demonstrate high corrosion inhibition efficiency, attributed to their adsorption on the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2016).

Antimicrobial Activity

Pyrazole derivatives are also explored for their potential antimicrobial properties. For example, novel Schiff bases synthesized using pyrazole-4-carboxaldehyde derivatives exhibited significant antimicrobial activity. Among these derivatives, some showed excellent activity compared to others, suggesting their potential as antimicrobial agents (Puthran et al., 2019).

Synthesis of Novel Compounds

The structure of pyrazole-4-carbonitrile derivatives facilitates the synthesis of novel compounds with potential medicinal applications. For instance, the reaction of pyrazole-4-carbonitrile with various reactants has led to the creation of new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing diverse molecular structures with potential therapeutic uses (Holla et al., 2006).

Inhibitory and Antibacterial Activities

Specific pyrazole derivatives linked via piperazine moiety have shown potent antibacterial and biofilm inhibition activities. These compounds have been tested against different bacterial strains and exhibited promising results in inhibiting bacterial growth and biofilm formation, indicating their potential in treating bacterial infections (Mekky & Sanad, 2020).

Anti-inflammatory Evaluation

Additionally, pyrazole derivatives have been evaluated for their anti-inflammatory properties. A series of heterocyclic derivatives conjugated with the pyrazole moiety were synthesized and tested for anti-inflammatory activity. Most of these compounds exhibited significant anti-inflammatory activities, comparable to known anti-inflammatory drugs, highlighting their potential as therapeutic agents (Fahmy et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, a novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione was synthesized and characterized, showing promising antibacterial activity . Similar research could be conducted on 5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Properties

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-8-6-24(7-9-25)12-4-3-5-13(10-12)26-2/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUVAJJCDJDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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